2-Morpholin-4-ylquinoline-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde involves several chemical reactions, including Vilsmeier-Haack formylation of N-arylacetamides, leading to the preparation of 2-chloroquinoline-3-carbaldehyde derivatives. These derivatives serve as key intermediates for further synthesis processes, incorporating reactions with active methyl and methylene components, Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reactions (Gouda & El-Bana, 2022).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been analyzed through X-ray analysis, revealing substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles with defined structures (Dyachenko et al., 2015).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including cyclocondensation and reactions with chlorine, thionyl chloride, and sulphuryl chloride. These reactions result in the preparation of carbonyl chlorides and dichloromethylquinolines, showcasing the compound's reactive versatility (Cziáky, 1991).
Physical Properties Analysis
The physical properties of this compound derivatives, including their solubility, melting points, and crystalline structures, can be inferred from their synthesis conditions and molecular structure analyses. For example, the solvent-free synthesis approach and X-ray analyses provide insights into their crystalline forms and stability under various conditions (Romero, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with various chemical agents and participation in tandem reactions involving isocyanides, highlight the compound's chemical versatility. These reactions enable the synthesis of novel quinoline derivatives via amidation, lactamization, or carbamate formation, illustrating the compound's significant potential in organic synthesis (Shiri et al., 2017).
Scientific Research Applications
Synthesis and Reactivity
2-Morpholin-4-ylquinoline-3-carbaldehyde has been a key intermediate in various synthetic processes. For instance, Gouda and El‐Bana (2022) discussed its use in the preparation of derivatives through reactions such as Claisen-Schmidt condensation and multicomponent reactions (Gouda & El‐Bana, 2022). Hamama et al. (2018) highlighted its role in the synthesis of quinoline ring systems and its applications in constructing fused or binary heterocyclic systems (Hamama et al., 2018).
Biological Evaluation
In the realm of biological evaluation, Makawana et al. (2011) synthesized new fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, which showed promising antimicrobial activities against various pathogens (Makawana et al., 2011). Ghanei et al. (2016) synthesized N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives from 2-chloroquinoline-3-carbaldehydes and studied their potential as human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).
Antimicrobial Applications
Further exploring its antimicrobial applications, Makawana et al. (2012) synthesized N-arylquinoline derivatives with a 2-morpholinoquinoline moiety, demonstrating significant activity against bacterial and fungal pathogens (Makawana et al., 2012).
Catalytic Activity
In the field of catalysis, Selvamurugan et al. (2016) studied ruthenium(II) carbonyl complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands, which exhibited efficient catalysis in the amidation reaction (Selvamurugan et al., 2016).
Synthesis of Complex Compounds
Additionally, Dyachenko (2005) reported the use of cyclohexene-4-carbaldehyde in the presence of morpholine, leading to the synthesis of complex compounds like hexahydroquinolines and pyridines (Dyachenko, 2005).
Coordination in Chemistry
Albrecht et al. (2005) demonstrated the use of semicarbazones of 8-hydroxyquinoline-2-carbaldehyde, a related compound, as effective ligands for coordinating rare-earth(III) ions (Albrecht et al., 2005).
properties
IUPAC Name |
2-morpholin-4-ylquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-10-12-9-11-3-1-2-4-13(11)15-14(12)16-5-7-18-8-6-16/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXRNBITQBVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355479 | |
Record name | 2-morpholin-4-ylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326008-62-2 | |
Record name | 2-morpholin-4-ylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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